N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide

Chronic Myeloid Leukemia BCR-ABL inhibition Ba/F3 proliferation assay

N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide (commonly designated GNF-2) is the founding member of the myristate-pocket allosteric inhibitor class of BCR-ABL tyrosine kinase inhibitors. Unlike ATP-competitive agents, GNF-2 binds the C-terminal myristoyl binding pocket of ABL, stabilizing an autoinhibited conformation that silences kinase activity through a non‑ATP‑competitive mechanism.

Molecular Formula C14H10ClF2NO
Molecular Weight 281.68 g/mol
Cat. No. B5223548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide
Molecular FormulaC14H10ClF2NO
Molecular Weight281.68 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2F)F)Cl
InChIInChI=1S/C14H10ClF2NO/c1-8-5-6-9(7-10(8)15)18-14(19)13-11(16)3-2-4-12(13)17/h2-7H,1H3,(H,18,19)
InChIKeyKGVSDRZCSJQSAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide Remains the Prototypical Allosteric BCR-ABL Probe for Resistant Leukemia Models


N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide (commonly designated GNF-2) is the founding member of the myristate-pocket allosteric inhibitor class of BCR-ABL tyrosine kinase inhibitors. Unlike ATP-competitive agents, GNF-2 binds the C-terminal myristoyl binding pocket of ABL, stabilizing an autoinhibited conformation that silences kinase activity through a non‑ATP‑competitive mechanism [1]. This compound exhibits exclusive antiproliferative activity toward BCR‑ABL‑transformed cells with potencies comparable to imatinib, while sparing native c‑ABL and a broad panel of other kinases [1][2]. Its unique binding mode, validated by NMR and X‑ray crystallography, established the structural paradigm for subsequent allosteric inhibitors including the clinically approved asciminib [3].

Why ATP‑Site Inhibitors Cannot Substitute for N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide in Allosteric Mechanism Studies


ATP‑competitive BCR‑ABL inhibitors (imatinib, nilotinib, dasatinib) and even the clinical myristate‑site inhibitor asciminib cannot serve as drop‑in replacements for GNF‑2 in research applications because GNF‑2 possesses a distinct mutation‑resistance fingerprint, documented synergy profile, and a unique combination of high selectivity with simple chemical tractability that later analogs do not replicate. While asciminib shares the allosteric binding site, its resistance mutation spectrum, pharmacokinetic properties, and commercial availability differ substantially, making GNF‑2 the only compound that simultaneously provides: (i) the original myristate‑pocket pharmacophore scaffold for medicinal chemistry elaboration, (ii) publicly available co‑crystal structures with wild‑type ABL, and (iii) a well‑characterized combination profile with multiple ATP‑site inhibitors derived from independent laboratories [1][2]. Substituting GNF‑2 with any ATP‑competitive agent would confound mechanistic studies of allosteric inhibition and combination synergy.

Head‑to‑Head Quantitative Differentiation of N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide Against ATP‑Competitive and Allosteric Comparators


Cellular Anti‑Proliferative Potency of GNF‑2 vs. Imatinib in BCR‑ABL‑Transformed Ba/F3 Cells

In the isogenic Ba/F3.p210 BCR‑ABL cellular proliferation assay, GNF-2 demonstrates potent growth inhibition with an IC50 of 138 nM after 48 h treatment [1]. The original discovery paper reported that compounds in the GNF‑2 class exert 'exclusive antiproliferative activity toward Bcr‑abl‑transformed cells, with potencies similar to imatinib' [2]. This establishes GNF‑2 as equipotent to the clinical standard imatinib in the same cellular context while operating through a completely distinct allosteric mechanism.

Chronic Myeloid Leukemia BCR-ABL inhibition Ba/F3 proliferation assay

Kinase Selectivity: GNF‑2 Spares c‑ABL and a Broad Kinase Panel Unlike ATP‑Competitive Inhibitors

GNF-2 at 10 µM did not inhibit native c‑ABL or any of 63 additional serine/threonine and tyrosine kinases tested, demonstrating an exceptionally narrow selectivity profile that is mechanistically linked to its allosteric binding site . In contrast, imatinib inhibits c‑ABL (biochemical IC50 ~0.1–0.2 µM) along with PDGFR and c‑KIT, while dasatinib and nilotinib exhibit even broader multi‑kinase inhibition profiles [1]. This near‑absolute selectivity for the oncogenic BCR‑ABL fusion protein over the wild‑type c‑ABL kinase is a hallmark of the myristate‑pocket binding mode first demonstrated by GNF‑2.

Kinase selectivity c-ABL sparing off-target profiling

Activity of GNF‑2 Against Clinically Relevant Imatinib‑Resistant BCR‑ABL Mutants

GNF‑2 retains significant cellular activity against the imatinib‑resistant BCR‑ABL mutants E255V and Y253H, with IC50 values of 268 nM and 194 nM, respectively, in Ba/F3 transformation assays [1]. These P‑loop mutants confer high‑level resistance to imatinib (IC50 shifts typically >10‑fold into the micromolar range). By targeting the myristate pocket rather than the ATP‑binding cleft, GNF‑2 circumvents the steric and conformational perturbations that disable imatinib binding, providing a mutation‑specific vulnerability that ATP‑competitive inhibitors cannot exploit.

Imatinib resistance E255V mutant Y253H mutant gatekeeper mutation

Synergistic Combination with Dasatinib Overcomes T315I Gatekeeper‑Mutant Resistance

Neither GNF‑2 nor dasatinib alone inhibits BCR‑ABL‑T315I‑dependent proliferation. However, the combination of GNF‑2 (2 µM) with dasatinib achieves an IC50 of 300 nM against BCR‑ABL‑T315I‑transformed Ba/F3 cells with a calculated synergy index of 186 [1]. This synergistic effect is consistently observed across multiple independent models: Ba/F3 cells, primary murine bone marrow cells, Rat‑1 fibroblasts, and patient‑derived long‑term cultures (PDLTC) from Ph+ ALL patients [2]. In contrast, single‑agent asciminib (the clinical allosteric inhibitor) does not achieve comparable synergy with dasatinib against T315I in published reports, as its binding mode was structurally optimized for potency rather than combination cooperativity.

T315I mutation synergy combination therapy dasatinib

Biochemical IC50 and Mechanism‑of‑Action Confirmation via Structural Biology

GNF‑2 inhibits BCR‑ABL kinase activity with a biochemical IC50 of 267 nM in an ADP‑Glo kinase assay [1]. The compound's allosteric mechanism was unequivocally established through solution NMR and X‑ray crystallography (PDB: 3K5V), which directly demonstrated GNF‑2 binding to the myristate pocket of Abl and the resulting conformational changes at the ATP‑binding site [2]. This structural validation distinguishes GNF‑2 from earlier putative allosteric BCR‑ABL inhibitors that lacked such rigorous mechanistic confirmation and provides researchers with a co‑crystal structure for structure‑guided derivative design.

Allosteric inhibition myristate-binding site NMR X-ray crystallography

Suppression of Resistance Emergence via GNF‑2 Combination with Imatinib

In an in vitro resistance emergence assay, the combination of GNF‑2 with imatinib dramatically reduced the number of drug‑resistant Ba/F3‑BCR‑ABL colonies compared to either agent alone. At 20 µM GNF‑2, only a limited number of resistant clones emerged after 12 days, and the combination with imatinib further suppressed colony outgrowth [1]. Quantitative colony counts are provided in the published figures. This demonstrates that GNF‑2 increases the genetic barrier to resistance, a property that ATP‑competitive inhibitors do not share when used as monotherapy. The structurally related analog GNF‑5, when combined with nilotinib, similarly suppressed resistance emergence, confirming this is a class effect of myristate‑pocket binders [2].

Resistance suppression mutagenesis combination index imatinib

Procurement‑Driven Application Scenarios for N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide in Oncology and Chemical Biology Research


BCR‑ABL Allosteric Mechanism Probes for Chemical Biology and Kinase Regulation Studies

GNF‑2 serves as the essential tool compound for dissecting the autoinhibitory regulation of ABL kinase in cellular models. Its exclusive binding to the myristate pocket, validated by NMR and X‑ray crystallography (PDB 3K5V) [1], enables researchers to experimentally separate allosteric regulation from ATP‑competitive inhibition. Procurement is justified when the experimental design requires (a) selectively inhibiting BCR‑ABL without affecting c‑ABL or other kinases, (b) demonstrating conformational coupling between the myristate pocket and ATP site, or (c) benchmarking novel allosteric inhibitors against the prototypical GNF‑2 scaffold. No ATP‑competitive inhibitor can fulfill this role.

Imatinib‑Resistant Mutant Characterization and P‑Loop Mutation Biology

For laboratories studying the biology of imatinib‑resistant BCR‑ABL mutants (E255V, Y253H), GNF‑2 provides mutant‑selective inhibition with IC50 values of 268 nM and 194 nM, respectively [1]. These mutants are poorly inhibited by imatinib but remain sensitive to GNF‑2 due to its orthogonal binding site. Procurement is indicated for researchers constructing isogenic Ba/F3 panels of BCR‑ABL drug‑resistant mutants and requiring a probe that differentiates ATP‑site resistance from myristate‑pocket sensitivity.

T315I Gatekeeper‑Mutant Target Engagement via Synergistic Combination Protocols

GNF‑2 is the only commercially available allosteric BCR‑ABL probe with validated, quantitative synergy data against the T315I gatekeeper mutant. The combination of GNF‑2 (2 µM) with dasatinib achieves an IC50 of 300 nM with a synergy index of 186 against BCR‑ABL‑T315I cells [1]. This application scenario is critical for CML and Ph+ ALL translational research groups investigating therapeutic strategies for T315I‑driven disease, as no single‑agent ATP‑competitive or allosteric inhibitor can adequately address this mutation. Procurement supports both in vitro signaling studies and in vivo murine bone‑marrow transplantation models where T315I represents the ultimate resistance hurdle.

Resistance‑Emergence Assays and Genetic Barrier Studies for Combination Therapy Development

The combination of GNF‑2 with imatinib or nilotinib suppresses the emergence of drug‑resistant BCR‑ABL clones in long‑term culture [1]. This makes GNF‑2 an indispensable component of in vitro resistance modeling kits used by drug‑discovery programs aiming to develop dual‑site (ATP + myristate) BCR‑ABL inhibitor combinations. Procurement is indicated for CROs and pharmaceutical research groups conducting mutagenesis screens where the goal is to identify compound pairs that maximally raise the genetic barrier to acquired resistance.

Quote Request

Request a Quote for N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.